

Spectroscopic Characterization of 4-(Cyclopropylmethylthio)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Cyclopropylmethylthio)phenylboronic acid

Cat. No.: B594844

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Disclaimer: As of the last update, specific experimental spectroscopic data (NMR, IR, MS) for **4-(Cyclopropylmethylthio)phenylboronic acid** (CAS No: 1217501-03-5) is not readily available in public scientific literature or databases. The following guide is therefore a predictive summary based on the analysis of structurally similar compounds, such as 4-(methylthio)phenylboronic acid and other phenylboronic acid derivatives. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic properties and the methodologies for their determination.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-(Cyclopropylmethylthio)phenylboronic acid**. These predictions are derived from known spectral data of analogous compounds and general principles of spectroscopic analysis.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet	2H	Ar-H (ortho to -B(OH) ₂)
~ 7.3 - 7.4	Doublet	2H	Ar-H (ortho to -S-)
~ 2.9 - 3.0	Doublet	2H	-S-CH ₂ -
~ 1.0 - 1.2	Multiplet	1H	-CH ₂ -CH-
~ 0.5 - 0.6	Multiplet	2H	Cyclopropyl CH ₂
~ 0.2 - 0.3	Multiplet	2H	Cyclopropyl CH ₂
~ 4.5 - 5.5 (broad)	Singlet	2H	-B(OH) ₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	Ar-C-S
~ 135 - 136	Ar-C-H (ortho to -B(OH) ₂)
~ 128 - 129	Ar-C-H (ortho to -S-)
~ 130 - 133	Ar-C-B(OH) ₂ (ipso)
~ 40 - 42	-S-CH ₂ -
~ 10 - 12	-CH ₂ -CH-
~ 5 - 7	Cyclopropyl CH ₂

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200 - 3600	Broad, Strong	O-H stretch (B-OH)
~ 2900 - 3000	Medium	C-H stretch (aromatic and aliphatic)
~ 1600	Medium	C=C stretch (aromatic)
~ 1350 - 1400	Strong	B-O stretch
~ 1000 - 1100	Medium	B-C stretch
~ 650 - 750	Medium	C-S stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion Type
208.07	[M] ⁺ (calculated for C ₁₀ H ₁₃ BO ₂ S)
190.06	[M-H ₂ O] ⁺
163.05	[M-B(OH) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **4-(Cyclopropylmethylthio)phenylboronic acid** by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Phenylboronic acids often exhibit better solubility in DMSO-d₆.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.
- Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation (for LC-MS with ESI):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 $\mu\text{g/mL}$.

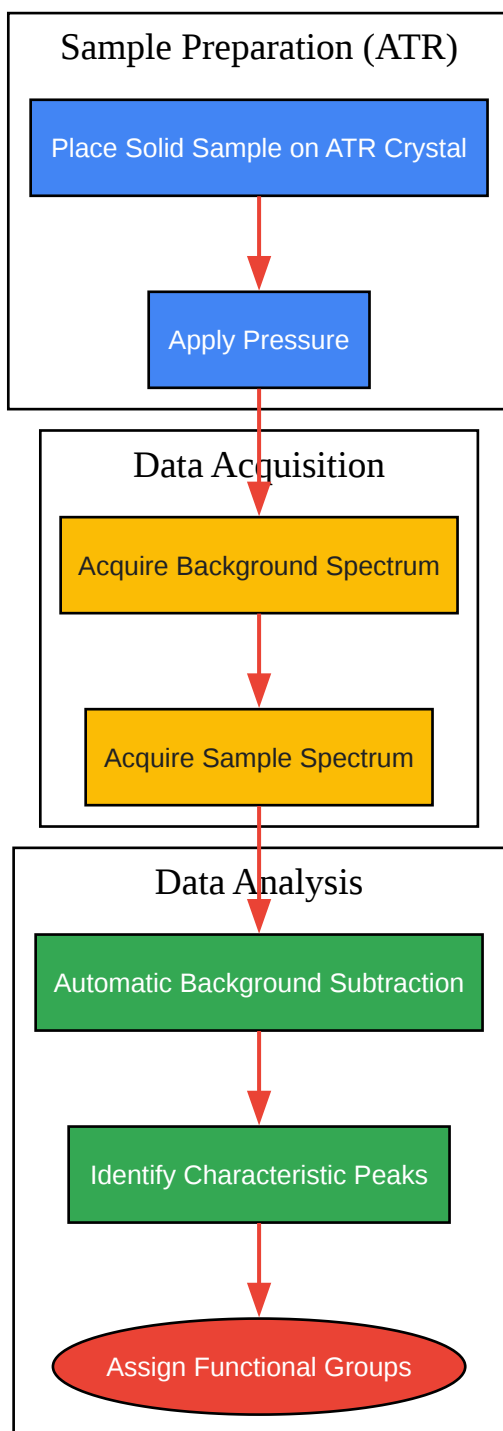
- Filter the solution through a 0.22 μm syringe filter if necessary.

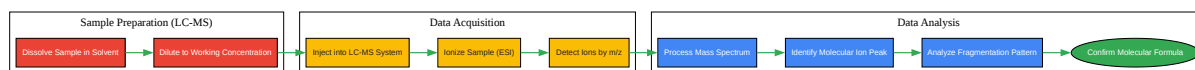
Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode. For boronic acids, positive mode is common.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N_2): Flow rate adjusted for optimal spray.
- Drying Gas (N_2): Temperature and flow rate optimized to desolvate the ions.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.





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